molecular formula C6H5BCl2FNO2 B13906442 (2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid

(2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid

Cat. No.: B13906442
M. Wt: 223.82 g/mol
InChI Key: OJTOLMLBAWMROB-UHFFFAOYSA-N
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Description

(2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of amino, dichloro, fluoro, and boronic acid functional groups, making it a versatile reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the reaction of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters.

Mechanism of Action

The mechanism of action of (2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The presence of amino, dichloro, and fluoro groups can further modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.

Properties

Molecular Formula

C6H5BCl2FNO2

Molecular Weight

223.82 g/mol

IUPAC Name

(2-amino-3,5-dichloro-6-fluorophenyl)boronic acid

InChI

InChI=1S/C6H5BCl2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H,11H2

InChI Key

OJTOLMLBAWMROB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC(=C1F)Cl)Cl)N)(O)O

Origin of Product

United States

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